3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20ClF2NO and a molecular weight of 291.76 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceuticals . The compound is characterized by the presence of a piperidine ring, which is substituted with a 3,5-difluorobenzyl group and an ethoxy group.
Preparation Methods
The synthesis of 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of the 3,5-Difluorobenzyl Group: This step involves the reaction of the piperidine ring with 3,5-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Ethoxy Group: The final step involves the reaction of the intermediate product with ethylene oxide under basic conditions to introduce the ethoxy group.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:
3-{2-[(3,5-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
3-{2-[(3,5-Dimethylbenzyl)oxy]ethyl}piperidine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-6-12(7-14(16)8-13)10-18-5-3-11-2-1-4-17-9-11;/h6-8,11,17H,1-5,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIUTKMIGSTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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